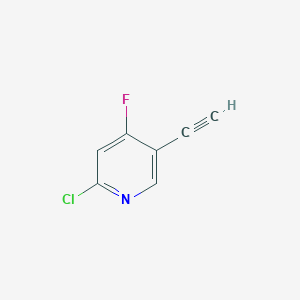![molecular formula C23H43N3O4 B15218723 N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine CAS No. 738592-24-0](/img/structure/B15218723.png)
N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a tetradecyloxy group, and an imidazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to use a combination of alkylation and amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imidazole ring could produce a saturated imidazoline derivative.
科学研究应用
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with unique properties.
作用机制
The mechanism of action of (2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Histidine: Shares the imidazole ring structure but lacks the hydroxy and tetradecyloxy groups.
Imidazole-4-acetic acid: Similar in having an imidazole ring and a carboxylic acid group but differs in the side chain structure.
Uniqueness
(2S)-2-((2-Hydroxy-3-(tetradecyloxy)propyl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the long tetradecyloxy chain, in particular, may influence its solubility and interaction with lipid membranes, setting it apart from other similar compounds.
属性
CAS 编号 |
738592-24-0 |
|---|---|
分子式 |
C23H43N3O4 |
分子量 |
425.6 g/mol |
IUPAC 名称 |
(2S)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C23H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-30-18-21(27)17-25-22(23(28)29)15-20-16-24-19-26-20/h16,19,21-22,25,27H,2-15,17-18H2,1H3,(H,24,26)(H,28,29)/t21?,22-/m0/s1 |
InChI 键 |
QXEYXXSTBDDUHM-KEKNWZKVSA-N |
手性 SMILES |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CN=CN1)C(=O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCOCC(CNC(CC1=CN=CN1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


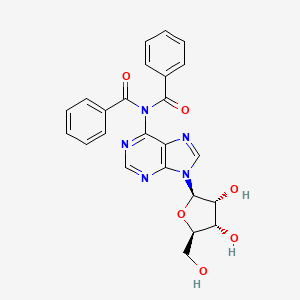

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
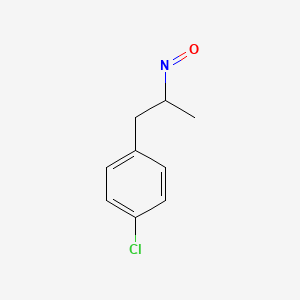
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
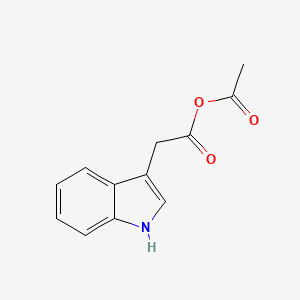
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
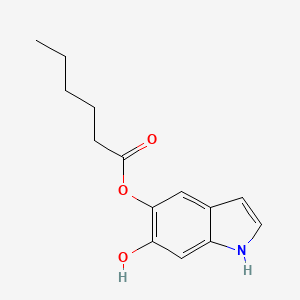
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)

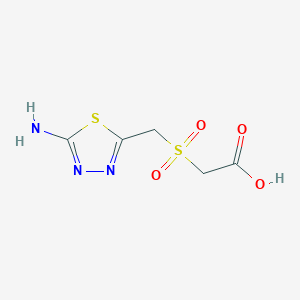
![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)
